ethyl 4-{7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazine-1-carboxylate
Description
ethyl 4-{7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazine-1-carboxylate is a complex organic compound that features a benzothiazole moiety, a purine derivative, and a piperazine ring
Properties
IUPAC Name |
ethyl 4-[7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O4S2/c1-4-34-23(33)29-11-9-28(10-12-29)20-25-18-17(19(31)27(3)22(32)26(18)2)30(20)13-14-35-21-24-15-7-5-6-8-16(15)36-21/h5-8H,4,9-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGHREOHIPKFIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC3=C(N2CCSC4=NC5=CC=CC=C5S4)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazine-1-carboxylate typically involves multiple steps:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halide.
Synthesis of the Purine Derivative: The purine ring can be synthesized via a series of condensation reactions involving formamide derivatives.
Coupling Reactions: The benzothiazole and purine derivatives are then coupled using a suitable linker, such as a sulfanyl group.
Formation of the Piperazine Ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups in the purine ring, potentially forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
ethyl 4-{7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It may be used in the development of new materials with unique electronic properties due to its complex structure.
Mechanism of Action
The mechanism of action of ethyl 4-{7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazine-1-carboxylate involves the inhibition of specific enzymes. The benzothiazole moiety interacts with the active site of the enzyme, while the purine derivative enhances binding affinity. This dual interaction disrupts the enzyme’s normal function, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- 2-{[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]sulfanyl}-1,3-benzothiazole
Uniqueness
ethyl 4-{7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazine-1-carboxylate is unique due to its combination of a benzothiazole moiety, a purine derivative, and a piperazine ring. This unique structure allows for multiple points of interaction with biological targets, enhancing its potential efficacy in medicinal applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
